1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
CAS No.:
Cat. No.: VC8509557
Molecular Formula: C22H28N2O5
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N2O5 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | [4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-16(18)15-23-9-11-24(12-10-23)22(25)17-13-19(27-2)21(29-4)20(14-17)28-3/h5-8,13-14H,9-12,15H2,1-4H3 |
| Standard InChI Key | DXHWXOWVCFRSHC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound with a molecular formula of C22H28N2O5. This compound belongs to the piperazine class, which is known for its diverse pharmacological activities. The structure of this compound includes a piperazine ring substituted with a 2-methoxyphenylmethyl group and a 3,4,5-trimethoxybenzoyl group.
Synthesis and Preparation
The synthesis of 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multiple steps, including the formation of the piperazine core and the introduction of the 2-methoxyphenylmethyl and 3,4,5-trimethoxybenzoyl groups. This process may involve reactions such as alkylation and acylation to attach these groups to the piperazine ring.
Biological Activity and Research Findings
While specific biological activity data for 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is limited, compounds within the piperazine class are known for their potential in various therapeutic areas, including central nervous system disorders and cancer research. The presence of the 3,4,5-trimethoxybenzoyl group may confer additional biological properties due to its structural similarity to compounds known for their pharmacological activities.
Comparison with Related Compounds
Other compounds in the piperazine class, such as 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine, have been studied for their chemical properties and potential applications. These compounds often exhibit diverse biological activities due to the variability in their substituents.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 1-[(2-Methoxyphenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine | C22H28N2O5 | Approximately 404.47 g/mol |
| 1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine | C14H22N2O3 | 266.34 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume